molecular formula C26H25NO4 B3067581 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid CAS No. 1260587-57-2

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

Cat. No.: B3067581
CAS No.: 1260587-57-2
M. Wt: 415.5 g/mol
InChI Key: JLOKXQGKJIXTSW-DEOSSOPVSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid is an unnatural amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a para-tolyl substituent on the γ-carbon of the butanoic acid backbone. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, making it a staple in solid-phase peptide synthesis (SPPS) . The para-tolyl moiety introduces hydrophobicity and steric bulk, which can influence peptide conformation and interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOKXQGKJIXTSW-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131627
Record name Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260587-57-2
Record name Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260587-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

It’s known that the compound is used in the early stages of peptide synthesis, and its effects are localized to the site of synthesis. The compound’s ADME properties would largely depend on the specific context of its use, such as the type of peptide being synthesized and the conditions of the synthesis process.

Action Environment

The action of Fmoc-4-Methyl-L-Homophe is influenced by several environmental factors. The compound is stable under acidic conditions , but can be removed rapidly by base. Therefore, the pH of the environment can significantly impact the compound’s efficacy. Additionally, the compound’s stability and action can be affected by the presence of other chemicals, such as piperidine, which is used to remove the Fmoc group.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid, commonly referred to as Fmoc-Tyr(tBu)-OH, is a synthetic derivative of the amino acid tyrosine, modified to include a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and exhibits potential biological activities due to its structural and functional characteristics.

Chemical Structure and Properties

The compound's molecular formula is C24H25N2O4C_{24}H_{25}N_{2}O_{4}, with a molecular weight of approximately 402.45 g/mol. The presence of the Fmoc group enhances stability and solubility, making it suitable for various biochemical applications.

PropertyValue
Molecular FormulaC24H25N2O4
Molecular Weight402.45 g/mol
Purity97%
CAS Number1260592-33-3

Biological Activity

While specific biological activities of this compound are not extensively documented, its role as a building block in peptide synthesis implies potential applications in biological research. The following sections outline the biological implications based on related studies and structural analogs.

1. Peptide Synthesis and Applications

The Fmoc group allows for selective reactions during peptide bond formation, which is crucial in synthesizing peptides with desired sequences. The peptides formed from this compound can exhibit various biological activities depending on their sequences and structures. Studies have shown that peptides synthesized using Fmoc chemistry can interact with biological targets, influencing processes such as:

  • Protein interactions
  • Enzyme functions
  • Therapeutic developments

2. Interaction Studies

Research indicates that compounds similar to this compound often exhibit significant biological properties. Interaction studies typically focus on:

  • Binding affinity : Assessing how well synthesized peptides bind to specific receptors or enzymes.
  • Cytotoxicity : Evaluating the potential of these compounds to induce cell death in cancer cells.

For instance, derivatives of amino acids are frequently studied for their roles in pharmaceuticals, particularly in drug design targeting various biological pathways .

Case Study 1: Cytotoxicity Evaluation

A study investigating the cytotoxic effects of peptides derived from Fmoc-protected amino acids found that certain sequences exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the ability of these peptides to disrupt cellular functions by interacting with specific receptors involved in cell proliferation .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of metabolic enzymes by peptides synthesized from Fmoc-protected amino acids. The results indicated that some peptides could effectively inhibit enzymes critical for cancer metabolism, suggesting a therapeutic potential for compounds like this compound) .

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid, also known as Fmoc-4-Methyl-L-Homophe, is a chemical compound with a molecular weight of 415.5 g/mol .

Chemical Information

  • Molecular Formula C26H25NO4
  • IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid
  • InChI: InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
  • InChIKey: JLOKXQGKJIXTSW-DEOSSOPVSA-N
  • SMILES: CC1=CC=C(C=C1)CCC@@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
  • Synonyms:
    • 1260587-57-2
    • Fmoc-4-Methyl-L-Homophe
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoicacid
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid

Applications in Scientific Research

While the search results do not explicitly detail the applications of this compound, the presence of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group suggests its use in solid-phase peptide synthesis (SPPS) . Fmoc is a commonly used protecting group in peptide synthesis .

Solid-Phase Peptide Synthesis (SPPS)

  • Fmoc-protected amino acids are crucial in SPPS . The Fmoc group protects the amine group during the peptide synthesis, ensuring that the peptide chain grows in the desired direction . After each amino acid is added to the chain, the Fmoc group is removed, allowing the next amino acid to be coupled .

Potential Applications
Given the role of Fmoc-protected amino acids in SPPS, this compound can likely be used in the synthesis of peptides and proteins for various research applications, including:

  • Peptide-based drug discovery: To create and test new therapeutic peptides.
  • Biomaterials: To synthesize peptides for creating novel biomaterials.
  • Protein engineering: To incorporate modified amino acids into proteins .
  • Cancer Research: p53-derived peptides binding to Mdm2/Mdm4 . The tumor suppressor protein p53 is an important oncologic target and is known to be implicated in most of all human cancers .

Chemical Reactions Analysis

Deprotection of Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group is selectively cleaved under basic conditions to expose the primary amine:

  • Reagent: 20% piperidine in DMF or DBU (1,8-diazabicycloundec-7-ene)

  • Mechanism: Base-induced β-elimination releases CO₂ and the fluorenylmethyl group .

  • Applications: Critical for sequential peptide synthesis to enable subsequent coupling steps .

Reaction Conditions Table

ParameterValue/DetailSource Citation
Temperature20–25°C
Yield>95% (HPLC purity)
Side ProductsFluorenylmethyl byproducts

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in key reactions for peptide elongation or derivatization:

Amide Bond Formation

  • Reagents: HBTU/HATU with DIPEA or HOBt/DIC systems .

  • Mechanism: Activation via uronium or carbodiimide intermediates facilitates nucleophilic attack by amines.

  • Example: Synthesis of Fmoc-4-methyl-L-homophenylalanine-containing peptides for cancer therapeutics .

Esterification

  • Reagents: Alcohols (e.g., MeOH, BnOH) with DCC/DMAP.

  • Applications: Prodrug development or solubility modulation .

Comparative Reactivity of Functional Groups

Reaction TypeRate (Relative to Standard)SelectivityCitation
Amide Coupling1.2× faster than valineHigh
EsterificationModerateModerate

Aromatic p-Tolyl Interactions

The p-tolyl group influences electronic and steric properties:

  • Electrophilic Substitution: Limited reactivity due to electron-donating methyl group; halogenation requires Lewis acid catalysts (e.g., FeCl₃).

  • π-π Stacking: Enhances binding to hydrophobic pockets in enzymatic targets, as observed in kinase inhibition assays .

Spectroscopic Data

TechniqueObservationCitation
¹H NMR (400 MHz)δ 7.75–7.25 (aromatic protons)
HPLC Retention Time12.3 min (C18 column, 70% MeCN)

Stability Under Varied Conditions

  • Acid Sensitivity: Stable in TFA (0.1% v/v) for <1 hr but degrades in concentrated HCl .

  • Thermal Stability: Decomposes above 160°C (DSC data) .

Degradation Pathways

ConditionMajor ProductHalf-LifeCitation
Basic (pH >10)Fluorenylmethanol + CO₂5 min
Oxidative (H₂O₂)Sulfoxide derivatives2 hr

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the γ-substituent, backbone length, and functional groups. Key examples include:

Compound Name Substituent/Modification Key Applications/Properties References
(S)-2-Fmoc-amino-4-(piperidin-1-yl)butanoic acid (4) Piperidin-1-yl at γ-position Enhanced solubility in polar solvents; potential for targeting ion channels
(S)-2-Fmoc-amino-4-(2-chloro-2,2-difluoroacetamido)butanoic acid (26d) Halodifluoromethyl group Improved metabolic stability in peptide drugs; halogen bonding for target interactions
(S)-2-Fmoc-amino-4-azidobutanoic acid Azide group at γ-position Click chemistry applications (e.g., bioconjugation)
(S)-2-Fmoc-amino-4-(4-hydroxyphenyl)butanoic acid 4-Hydroxyphenyl at γ-position Hydrogen bonding capability; antioxidant peptide design
(S)-2-Fmoc-amino-4-(p-tolyl)butanoic acid (Target Compound) p-Tolyl at γ-position Hydrophobic interactions in peptide aggregation; SPPS intermediates

Key Observations :

  • Hydrophobicity : The p-tolyl group increases hydrophobicity compared to hydroxyl or azide-containing analogs, favoring membrane permeability .
  • Reactivity : Azide-functionalized analogs (e.g., ) enable bioorthogonal reactions, whereas halodifluoromethyl groups (e.g., ) enhance electrophilic reactivity.

Optical Rotation Data :

Compound [α]D (c in DMF) Purity/Notes References
(S)-2-Fmoc-amino-4-(piperidin-1-yl)butanoic acid (4) −11.3° (c=0.8) 95% yield; high enantiomeric excess
(S)-2-Fmoc-amino-5-(butyl(methyl)amino)pentanoic acid (2p) −9.9° (c=1.4) 98% yield; scalable synthesis
Target Compound Not explicitly reported Assumed high purity due to analogous SPPS-grade synthesis protocols

Physical-Chemical Properties

Solubility :

  • The p-tolyl analog is sparingly soluble in water but highly soluble in DMF and DCM, typical for Fmoc-protected compounds .
  • Piperidine-substituted analogs (e.g., ) show improved aqueous solubility due to the basic nitrogen.

Spectroscopic Characterization :

  • NMR : All compounds exhibit characteristic Fmoc aromatic protons at δ 7.2–7.8 ppm. For example, compound 26d shows distinct difluoromethyl peaks at δ 6.1–6.3 ppm in $^1$H NMR .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weights within 1 ppm error for most analogs (e.g., m/z 475.03 [M+Na]+ for 26d) .

Preparation Methods

Synthetic Strategies for Enantioselective Preparation

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid hinges on two primary approaches: chiral auxiliary-mediated asymmetric alkylation and organozinc coupling reactions . Both methods prioritize the retention of stereochemical integrity while introducing the p-tolyl moiety.

Chiral Auxiliary-Mediated Asymmetric Alkylation

This method adapts the Ni(II)-complex strategy employed for analogous trifluoromethylated amino acids. A glycine Schiff base is coordinated to a recyclable Ni(II)-chiral auxiliary system, forming a planar complex that enables stereoselective alkylation. For the target compound, p-tolylmethyl iodide serves as the alkylating agent instead of CF₃CH₂I. The reaction proceeds under basic conditions (e.g., K₂CO₃ in DMF), yielding a diastereomerically enriched Ni(II) complex. Subsequent disassembly with HCl reclaims the chiral auxiliary and releases the free amino acid, which is then Fmoc-protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system (dioxane/water).

Key Reaction Parameters:
Parameter Optimal Condition Impact on Yield/Purity
Alkylating Agent p-Tolylmethyl iodide 85–90% diastereomeric excess
Base K₂CO₃ Minimizes racemization
Temperature 0–5°C Prevents thermal degradation
Fmoc Protection Time 4–6 hours >95% conversion

Organozinc Coupling for Side-Chain Introduction

Organozinc reagents offer a complementary route to install the p-tolyl group. Starting from Fmoc-protected dehydroalanine tert-butyl ester, a palladium-catalyzed Negishi coupling with p-tolylzinc bromide generates the substituted intermediate. Hydrolysis of the tert-butyl ester under acidic conditions (TFA/DCM) followed by neutralization yields the target carboxylic acid. This method excels in modularity, allowing for late-stage diversification of the aryl group.

Stepwise Preparation Protocols

Synthesis via Ni(II)-Chiral Auxiliary Complex

  • Formation of Ni(II)-Glycine Complex :
    Glycine is condensed with (R,R)-N,N′-bis(salicylidene)-1,2-cyclohexanediamine to form a Ni(II) complex. The complex is isolated as a red crystalline solid (89% yield).
  • Alkylation with p-Tolylmethyl Iodide :
    The Ni(II) complex is treated with p-tolylmethyl iodide (1.2 equiv) in DMF at 0°C for 12 hours. Quenching with ice-water followed by extraction with ethyl acetate affords the alkylated complex (73% yield).
  • Acidic Decomplexation :
    Refluxing the alkylated complex in 6 M HCl releases the free amino acid, which is neutralized to pH 7.0 and extracted into ethyl acetate.
  • Fmoc Protection :
    The amino acid is reacted with Fmoc-Cl (1.5 equiv) in dioxane/water (2:1) at room temperature. The product precipitates upon acidification to pH 2.0 and is recrystallized from ethanol/water (3:2).

Organozinc-Mediated Coupling Route

  • Preparation of p-Tolylzinc Bromide :
    p-Tolylmagnesium bromide is transmetallated with ZnCl₂ in THF, yielding p-tolylzinc bromide (0.5 M solution).
  • Negishi Coupling :
    Fmoc-dehydroalanine tert-butyl ester, Pd(PPh₃)₄ (5 mol%), and p-tolylzinc bromide are stirred in THF at 60°C for 8 hours. The tert-butyl ester is hydrolyzed with TFA/DCM (9:1), and the crude product is purified via silica gel chromatography (hexane/ethyl acetate).

Optimization of Reaction Conditions

Temperature Control in Alkylation

Lower temperatures (0–5°C) during alkylation reduce side reactions such as over-alkylation or epimerization. At 25°C, the diastereomeric excess drops to 65%, underscoring the necessity of cryogenic conditions.

Solvent Systems for Fmoc Protection

A dioxane/water biphasic system prevents premature hydrolysis of Fmoc-Cl. Ethanol/water (3:2) is optimal for recrystallization, yielding >99% purity after two cycles.

Purification and Characterization

Recrystallization Protocols

Solvent System Purity After Recrystallization Yield
Ethanol/water (3:2) 99.5% 85%
Ethyl acetate/hexane (1:3) 98.2% 78%

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.6 Hz, 2H, Fmoc ArH), 7.72–7.68 (m, 2H, Fmoc ArH), 7.42–7.38 (m, 4H, p-tolyl), 4.32–4.22 (m, 3H, Fmoc CH₂ and α-H), 2.31 (s, 3H, CH₃), 1.98–1.85 (m, 2H, β-CH₂).
  • Optical Rotation : [α]²⁵D = -9 ± 2° (c = 1, DMF).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Ni(II)-Complex Alkylation 73 99.5 >100 g Moderate
Organozinc Coupling 68 98.2 <50 g High

The Ni(II)-complex method is preferred for large-scale synthesis (>100 g) due to recyclable auxiliaries and robust yields. Conversely, organozinc coupling offers faster access to analogs but suffers from Pd catalyst costs.

Applications in Peptide Synthesis

The compound’s stability under SPPS (Solid-Phase Peptide Synthesis) conditions makes it indispensable for constructing hydrophobic peptide segments. Its p-tolyl group enhances π-π stacking in folded structures, aiding in the stabilization of α-helical motifs.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid?

  • Methodology : Synthesis typically involves coupling the Fmoc-protected amino acid with p-tolylbutanoic acid derivatives. A stepwise approach includes:

Protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA) to protect the amine group .

Coupling : Activate the carboxylic acid using reagents like HOBt/EDC or DCC for conjugation with the p-tolylbutanoic acid backbone.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) and confirm purity via HPLC (>95%) .

Q. How does the Fmoc group influence peptide synthesis applications of this compound?

  • Role of Fmoc : The Fmoc group acts as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side chains .
  • Applications : Used in solid-phase peptide synthesis (SPPS) to build peptide chains sequentially. The p-tolyl group enhances hydrophobicity, aiding in purification via reverse-phase HPLC .

Q. What are the safety and storage guidelines for handling this compound?

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Avoid dust formation; work in a fume hood .
  • Storage : Keep in a tightly sealed container at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. Shelf life: 12–24 months .
  • Hazards : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Incompatible with strong oxidizers; toxic fumes (CO, NOx) may form during combustion .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR (¹H/¹³C): Verify stereochemistry (e.g., S-configuration) and aromatic proton integration for the p-tolyl group .
  • HRMS : Confirm molecular ion ([M+H]+ expected m/z ~460.2) .
    • Purity Assessment :
  • HPLC : C18 column, gradient elution (ACN/water + 0.1% TFA), retention time ~12–14 min .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?

  • Optimization Strategy : Microwave irradiation (80–100°C, 30–60 min) reduces reaction time by 50% compared to conventional heating, achieving yields >85% .
  • Mechanistic Insight : Enhanced dipole rotation under microwaves accelerates activation of carboxyl groups and Fmoc coupling .
  • Validation : Compare yields under microwave vs. oil-bath conditions; analyze byproduct formation via LC-MS .

Q. What are the stereochemical implications of the S-configuration on bioactivity in peptide derivatives?

  • Stereochemical Analysis : Use X-ray crystallography or circular dichroism (CD) to confirm the S-configuration’s impact on peptide helicity .
  • Bioactivity Correlation : Compare IC50 values of S- vs. R-configured analogs in enzyme inhibition assays (e.g., proteases). S-isomers often show 3–5x higher potency due to optimal binding .

Q. How can structural analogs of this compound be designed to enhance target-specific interactions?

  • Rational Design :

Replace p-tolyl with fluorinated aryl groups (e.g., 3,5-difluorophenyl) to modulate lipophilicity and binding affinity .

Introduce methyl esters at the carboxylate to improve cell permeability for intracellular targets .

  • Synthetic Validation : Use Suzuki-Miyaura cross-coupling for aryl substitutions; confirm bioactivity via SPR (surface plasmon resonance) binding assays .

Q. How should researchers address contradictions in reported toxicity data for Fmoc-protected analogs?

  • Data Reconciliation :

  • Acute Toxicity : Some studies report LD50 > 500 mg/kg (oral, rats), while others note H302 (harmful if swallowed). Conduct in-house acute toxicity assays using OECD Guideline 423 .
  • Ecotoxicity : Lack of data (e.g., EC50 for algae) necessitates testing per OECD 201/202 guidelines. Prioritize analogs with lower logP (<3) to reduce bioaccumulation risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

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